molecular formula C14H11NS B188241 2-Phenyl-1-isoindolinethione CAS No. 89313-76-8

2-Phenyl-1-isoindolinethione

Cat. No. B188241
CAS RN: 89313-76-8
M. Wt: 225.31 g/mol
InChI Key: LSMGPJAXAJUTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-1-isoindolinethione is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as PIT and is a member of the thioindigo family of compounds. 2-Phenyl-1-isoindolinethione has been shown to have a wide range of potential applications in the field of scientific research, including its use in the synthesis of new materials, as well as its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-isoindolinethione is not fully understood. However, it is believed that this compound may act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. This mechanism of action may be responsible for the compound's ability to act as a building block for the synthesis of new materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Phenyl-1-isoindolinethione have not been extensively studied. However, some studies have suggested that this compound may have potential therapeutic applications. For example, 2-Phenyl-1-isoindolinethione has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Phenyl-1-isoindolinethione in laboratory experiments is its versatility. This compound can be used as a building block for the synthesis of a wide range of new materials, making it a valuable tool for researchers working in materials science. However, one of the limitations of using 2-Phenyl-1-isoindolinethione is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research on 2-Phenyl-1-isoindolinethione. One of the most promising areas of research is the synthesis of new materials using this compound as a building block. Researchers are also interested in exploring the potential therapeutic applications of 2-Phenyl-1-isoindolinethione, particularly its anti-inflammatory properties. Additionally, there is interest in developing new synthesis methods for this compound that may improve its yield and purity. Overall, 2-Phenyl-1-isoindolinethione is a promising compound with a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis method for 2-Phenyl-1-isoindolinethione involves the reaction of 2-nitrobenzaldehyde with thiourea in the presence of a catalyst. This reaction results in the formation of 2-Phenyl-1-isoindolinethione as the final product. The synthesis of 2-Phenyl-1-isoindolinethione has been extensively studied, and several modifications to the synthesis method have been proposed to improve the yield and purity of the final product.

Scientific Research Applications

2-Phenyl-1-isoindolinethione has been shown to have a wide range of potential applications in scientific research. One of the most promising applications of this compound is its use in the synthesis of new materials. 2-Phenyl-1-isoindolinethione has been shown to be an effective building block for the synthesis of a variety of new materials, including polymers, dyes, and liquid crystals.

properties

CAS RN

89313-76-8

Product Name

2-Phenyl-1-isoindolinethione

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

2-phenyl-3H-isoindole-1-thione

InChI

InChI=1S/C14H11NS/c16-14-13-9-5-4-6-11(13)10-15(14)12-7-2-1-3-8-12/h1-9H,10H2

InChI Key

LSMGPJAXAJUTHT-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(=S)N1C3=CC=CC=C3

Canonical SMILES

C1C2=CC=CC=C2C(=S)N1C3=CC=CC=C3

Origin of Product

United States

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